molecular formula C12H9BrN2O2 B14898089 2-(4-Bromophenoxy)nicotinamide

2-(4-Bromophenoxy)nicotinamide

Cat. No.: B14898089
M. Wt: 293.12 g/mol
InChI Key: HHCXLTODXIVUIE-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)nicotinamide is an organic compound with the molecular formula C12H9BrN2O2 It is a derivative of nicotinamide, where the nicotinamide moiety is substituted with a 4-bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)nicotinamide typically involves the reaction of 4-bromophenol with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenoxy)nicotinamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The nicotinamide moiety can participate in redox reactions, although specific examples involving this compound are limited.

    Coupling Reactions: The phenoxy group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products Formed: The major products depend on the specific reaction. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)nicotinamide is not fully elucidated. it is believed to interact with nicotinamide-related pathways, potentially influencing cellular redox states and enzyme activities. The bromophenoxy group may also contribute to its biological activity by enhancing its binding affinity to specific molecular targets .

Comparison with Similar Compounds

    2-(4-Chlorophenoxy)nicotinamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorophenoxy)nicotinamide: Contains a fluorine atom in place of bromine.

    2-(4-Methylphenoxy)nicotinamide: Features a methyl group instead of bromine.

Uniqueness: 2-(4-Bromophenoxy)nicotinamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets and reagents in chemical reactions .

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

2-(4-bromophenoxy)pyridine-3-carboxamide

InChI

InChI=1S/C12H9BrN2O2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H,(H2,14,16)

InChI Key

HHCXLTODXIVUIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)C(=O)N

Origin of Product

United States

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